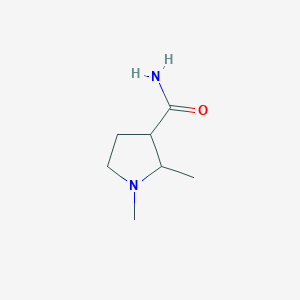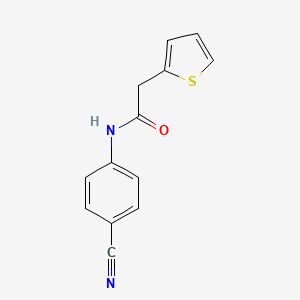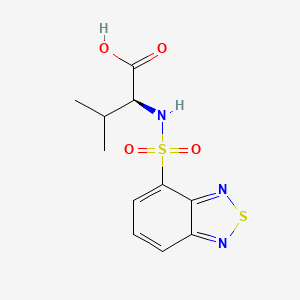
1,2-Dimethylpyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimethylpyrrolidine-3-carboxamide, also known as DMPA, is a cyclic amide that is widely used in scientific research. This compound has a unique structure that makes it useful for a variety of applications, including as a building block in the synthesis of other compounds, as a reagent in chemical reactions, and as a biochemical probe to study biological processes. In
作用機序
The mechanism of action of 1,2-Dimethylpyrrolidine-3-carboxamide is not fully understood, but it is believed to act as a nucleophile in chemical reactions. This compound has a cyclic structure that allows it to interact with other molecules in a variety of ways, including through hydrogen bonding and Van der Waals interactions. This compound is also believed to interact with biological molecules, such as proteins and enzymes, through these same mechanisms.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of protein synthesis, the induction of apoptosis, and the modulation of ion channels. This compound has been shown to inhibit protein synthesis by binding to the ribosome and preventing the formation of the peptide bond. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspases, which are enzymes that break down cellular components. Additionally, this compound has been shown to modulate ion channels, which are proteins that allow ions to pass through cell membranes, by altering their conformation.
実験室実験の利点と制限
1,2-Dimethylpyrrolidine-3-carboxamide has several advantages and limitations for lab experiments. One advantage is that it is a stable compound that can be easily synthesized and stored. This compound is also a versatile compound that can be used in a variety of applications, including as a building block in the synthesis of other compounds, as a reagent in chemical reactions, and as a biochemical probe to study biological processes. One limitation of this compound is that it is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, this compound can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1,2-Dimethylpyrrolidine-3-carboxamide, including the development of new synthetic methods, the identification of new applications, and the exploration of its biological activity. One future direction is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another future direction is the identification of new applications for this compound, such as in the synthesis of new pharmaceuticals or in the development of new materials. Finally, the exploration of the biological activity of this compound, including its interactions with proteins and enzymes, could lead to the development of new drugs or therapies for a variety of diseases.
合成法
The synthesis of 1,2-Dimethylpyrrolidine-3-carboxamide can be achieved through several methods, including the reaction of 2,3-dimethylpyrrole with ethyl chloroformate, the reaction of 2,3-dimethylpyrrole with phosgene, and the reaction of 2,3-dimethylpyrrole with isocyanate. The most commonly used method for synthesizing this compound is the reaction of 2,3-dimethylpyrrole with ethyl chloroformate. This method involves the reaction of 2,3-dimethylpyrrole with ethyl chloroformate in the presence of a base, such as triethylamine, to yield this compound.
科学的研究の応用
1,2-Dimethylpyrrolidine-3-carboxamide has a wide range of scientific research applications, including as a building block in the synthesis of other compounds, as a reagent in chemical reactions, and as a biochemical probe to study biological processes. This compound is used as a building block in the synthesis of compounds such as 1,2-dimethylpyrrolidine-3-carboxylic acid, which is used as a precursor in the synthesis of pharmaceuticals. This compound is also used as a reagent in chemical reactions, such as the synthesis of 1,2-dimethylpyrrolidine-3,4-dicarboxylic acid, which is used in the production of polymers. Additionally, this compound is used as a biochemical probe to study biological processes, such as the binding of ligands to receptors.
特性
IUPAC Name |
1,2-dimethylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-5-6(7(8)10)3-4-9(5)2/h5-6H,3-4H2,1-2H3,(H2,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBWYLNEBYIMOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7580544.png)
![1H-imidazo[4,5-b]pyridine-5-carboxamide](/img/structure/B7580549.png)
![2-chloro-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B7580557.png)


